ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
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Overview
Description
Ethyl 2-{3-bromobicyclo[111]pentan-1-yl}-2,2-difluoroacetate is a chemical compound with the molecular formula C9H11BrF2O2 It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Bromination: The introduction of the bromine atom at the 3-position of the bicyclo[1.1.1]pentane core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the difluoroacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, potentially forming a difluoroethyl ester derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of difluoroethyl ester derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its reactive bromine and difluoroacetate groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be compared with other similar compounds such as:
Ethyl 2-{3-chlorobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-dichloroacetate: Similar structure but with dichloroacetate instead of difluoroacetate.
The uniqueness of this compound lies in its combination of the bromine atom and the difluoroacetate group, which imp
Properties
CAS No. |
2374230-65-4 |
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Molecular Formula |
C9H11BrF2O2 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H11BrF2O2/c1-2-14-6(13)9(11,12)7-3-8(10,4-7)5-7/h2-5H2,1H3 |
InChI Key |
IMSHADVTEHBWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C12CC(C1)(C2)Br)(F)F |
Purity |
95 |
Origin of Product |
United States |
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